3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
The compound 3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic molecule featuring a fused thieno[2,3-d]pyrimidine core. Key structural attributes include:
- Thiophene ring: Substituted with a carbamoyl group at position 3 and a phenyl group at position 3.
- Pyrimidine ring: Functionalized with a 2-oxoethylamino linker, a methyl group at position 5, and a carboxamide group at position 4.
- Aryl substituent: An N-(2,4-dimethylphenyl) group, which likely enhances lipophilicity and modulates electronic properties.
Properties
IUPAC Name |
3-[2-[(3-carbamoyl-5-phenylthiophen-2-yl)amino]-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O4S2/c1-15-9-10-20(16(2)11-15)32-26(37)24-17(3)23-28(40-24)31-14-34(29(23)38)13-22(35)33-27-19(25(30)36)12-21(39-27)18-7-5-4-6-8-18/h4-12,14H,13H2,1-3H3,(H2,30,36)(H,32,37)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTJMYXQPGTIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CN(C3=O)CC(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves several steps, including the formation of the thiophene and pyrimidine rings, followed by the introduction of various functional groups. The synthetic route typically involves:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyrimidine Ring: This step often involves condensation reactions between suitable amines and carbonyl compounds.
Introduction of Functional Groups:
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares structural motifs with several synthesized analogues (Table 1):
Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
- Core Heterocycle: The target compound uses a thieno[2,3-d]pyrimidine scaffold, whereas analogues like 7b () feature thieno[2,3-b]pyridine, which alters ring connectivity and electronic properties .
- Substituent Effects : The N-(2,4-dimethylphenyl) group in the target compound may enhance steric bulk compared to simpler phenyl or pyridyl groups in analogues .
- Functional Groups: The carbamoyl and oxoethylamino groups in the target compound contrast with cyano, ethoxy, or thioether groups in analogues, influencing hydrogen-bonding capacity and solubility .
Comparison with Analogues :
Key Challenges :
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
